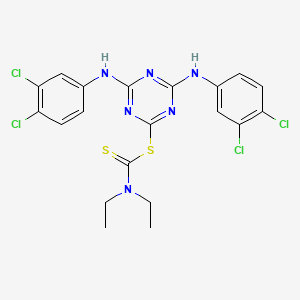

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate

Description

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a triazine-based compound characterized by two 3,4-dichlorophenylamino substituents at the 4- and 6-positions of the triazine ring and a diethyldithiocarbamate group at the 2-position. This structural combination suggests applications in pharmaceuticals (e.g., antimicrobial or anticancer agents) or agrochemicals (e.g., pesticides) .

Properties

Molecular Formula |

C20H18Cl4N6S2 |

|---|---|

Molecular Weight |

548.3 g/mol |

IUPAC Name |

[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C20H18Cl4N6S2/c1-3-30(4-2)20(31)32-19-28-17(25-11-5-7-13(21)15(23)9-11)27-18(29-19)26-12-6-8-14(22)16(24)10-12/h5-10H,3-4H2,1-2H3,(H2,25,26,27,28,29) |

InChI Key |

VBWMTNQALQRYOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with 3,4-dichloroaniline under controlled conditions to form the intermediate 4,6-bis((3,4-dichlorophenyl)amino)-1,3,5-triazine. This intermediate is subsequently treated with diethyldithiocarbamate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing by-products, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate can undergo various chemical reactions, including:

Oxidation: The diethyldithiocarbamate moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring and dichlorophenyl groups can be reduced under specific conditions.

Substitution: The chlorine atoms on the dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethyldithiocarbamate moiety can yield diethyldithiocarbamate sulfoxide or sulfone, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

In biological research, 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be used in the design of new drugs targeting diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine core and dichlorophenyl groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. The diethyldithiocarbamate moiety may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl Derivatives

- Structure: Features 4-chlorophenylamino groups instead of 3,4-dichlorophenylamino.

- Key Properties : Demonstrated antimicrobial activity against bacterial and fungal species (e.g., compound V3-a in ). The absence of a 3-chloro substituent reduces steric hindrance and may lower lipophilicity compared to the target compound.

- Applications : Primarily explored for antimicrobial uses .

USP Iscotrizinol-Related Compounds (C and D)

- Structure: Contains tert-butylcarbamoylphenylamino groups and a 2-ethylhexyl ester (e.g., USP Iscotrizinol Related Compound C).

- Key Properties : High molecular weight (708.89 g/mol) and UV-absorbing properties, making them suitable for sunscreen formulations. The tert-butyl groups enhance stability against photodegradation.

- Applications : Used as UV filters in cosmetics. The diethyldithiocarbamate in the target compound may offer divergent applications, such as antioxidant or metal chelation roles .

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

- Structure: Substituted with octylthio groups and a phenolic antioxidant moiety.

- Key Properties: The octylthio groups increase hydrophobicity, while the phenolic group provides radical-scavenging activity. CAS 991-84-4.

- Applications : Industrial antioxidant. In contrast, the diethyldithiocarbamate group in the target compound may enable stronger coordination with transition metals (e.g., Cu²⁺, Zn²⁺), expanding utility in catalysis or detoxification .

N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine

- Structure : Trichloromethyl substituents at the 4- and 6-positions.

- Key Properties : Electron-withdrawing trichloromethyl groups enhance electrophilicity, making the compound reactive in photochemical or crosslinking applications.

- Applications: Potential use in polymer chemistry or as a reactive intermediate. The target compound’s diethyldithiocarbamate group offers distinct reactivity, favoring chelation over electrophilic reactions .

Comparative Analysis Table

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| Target Compound | 3,4-Dichlorophenylamino | Diethyldithiocarbamate | ~600 (estimated) | Lipophilic, chelating | Pharmaceuticals, agrochemicals |

| 4,6-Bis((4-chlorophenyl)amino)triazine (V3-a) | 4-Chlorophenylamino | Morpholinone | Not specified | Antimicrobial | Antimicrobial agents |

| USP Iscotrizinol C | tert-Butylcarbamoylphenylamino | 2-Ethylhexyl ester | 708.89 | UV absorption | Sunscreens |

| Octylthio-triazine (CAS 991-84-4) | Octylthio | Phenolic antioxidant | Not specified | Antioxidant | Industrial stabilizers |

| Trichloromethyl-triazine | Trichloromethyl | Hydroxylamine | Not specified | Electrophilic | Polymer chemistry |

Biological Activity

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dichlorophenyl groups and a diethyldithiocarbamate moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T47D (Breast Cancer) | 2.3 | |

| MCF-7 (Breast Cancer) | 12.1 | |

| HeLa (Cervical) | 13.2 | |

| Ishikawa (Endometrial) | 14.9 |

The compound demonstrated significant antiproliferative activity, particularly against the T47D breast cancer cell line, outperforming Doxorubicin in some cases.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial efficacy against various pathogens. The results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

These findings highlight the compound’s potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways.

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes like PTP-1B in a concentration-dependent manner, which may contribute to its anticancer effects .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study reported that compounds similar to this compound exhibited significant cytotoxicity against T47D and MCF-7 cell lines with IC50 values lower than conventional chemotherapeutics like Doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.